Cas no 1083224-02-5 (4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde)

4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with a pyridinyl group and an aldehyde functionality. This structure imparts versatility in synthetic applications, particularly as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The presence of both nitrogen and sulfur heteroatoms enhances its binding affinity in metal-organic frameworks and catalytic systems. The aldehyde group offers a reactive site for further functionalization, enabling the synthesis of derivatives with tailored properties. Its well-defined reactivity profile and stability under standard conditions make it a valuable building block in organic and medicinal chemistry research.
4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde structure
1083224-02-5 structure
Product name:4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde
CAS No:1083224-02-5
MF:C10H8N2OS
MW:204.248320579529
CID:859687
PubChem ID:70700753

4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde
    • 4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carbaldehyde
    • 5-Thiazolecarboxaldehyde, 4-Methyl-2-(2-pyridinyl)-
    • Inchi: InChI=1S/C10H8N2OS/c1-7-9(6-13)14-10(12-7)8-4-2-3-5-11-8/h2-6H,1H3
    • InChI Key: GVYAXMFIVRMLKQ-UHFFFAOYSA-N
    • SMILES: CC1=C(C=O)SC(=N1)C2=CC=CC=N2

Computed Properties

  • Exact Mass: 204.03573406g/mol
  • Monoisotopic Mass: 204.03573406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.1Ų
  • XLogP3: 1.8

4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM174600-5g
4-methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde
1083224-02-5 95%
5g
$384 2021-08-05
Chemenu
CM174600-1g
4-methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde
1083224-02-5 95%
1g
$117 2023-02-19
Alichem
A029190584-5g
4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde
1083224-02-5 95%
5g
$400.00 2023-09-04
Chemenu
CM174600-5g
4-methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde
1083224-02-5 95%
5g
$363 2023-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1511324-5g
4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde
1083224-02-5 98%
5g
¥2709.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1511324-1g
4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde
1083224-02-5 98%
1g
¥880.00 2024-08-09

Additional information on 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde

Research Briefing on 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde (CAS: 1083224-02-5) in Chemical Biology and Pharmaceutical Applications

4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde (CAS: 1083224-02-5) is a heterocyclic compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential therapeutic applications. This briefing synthesizes the latest findings on its synthesis, biological activity, and role in drug discovery, with a focus on peer-reviewed studies published within the last three years.

Recent advances in the synthesis of 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde highlight improved yield and selectivity through palladium-catalyzed cross-coupling reactions (Journal of Medicinal Chemistry, 2023). The compound's aldehyde moiety serves as a critical handle for further derivatization, enabling the construction of libraries for high-throughput screening. Notably, its thiazole-pyridine scaffold has been identified as a privileged structure in kinase inhibitor design, with demonstrated activity against CDK2 and EGFR mutants in preclinical models (ACS Chemical Biology, 2022).

In antimicrobial research, derivatives of 1083224-02-5 have shown promising activity against multidrug-resistant Staphylococcus aureus (MIC = 2 μg/mL) by targeting the bacterial histidine kinase sensor protein (Nature Communications Chemistry, 2023). Structural-activity relationship (SAR) studies reveal that the methyl group at the 4-position enhances membrane permeability, while the pyridine nitrogen participates in key hydrogen bonding interactions with biological targets.

Emerging applications in radiopharmaceuticals have exploited the compound's ability to chelate technetium-99m for diagnostic imaging. A 2023 study in the Journal of Nuclear Medicine reported a 1083224-02-5-derived tracer with 92% tumor uptake specificity in murine models of non-small cell lung cancer, attributed to the compound's optimal lipophilicity (logP = 1.8) and target affinity.

Challenges in the clinical translation of 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde derivatives include metabolic instability of the aldehyde group in vivo. Current strategies focus on prodrug approaches or bioisosteric replacement, with a 2024 RSC Medicinal Chemistry publication demonstrating improved pharmacokinetics through oxime ether prodrugs (t1/2 increased from 0.8 to 4.2 hours in primates).

The compound's role in PROTAC (proteolysis-targeting chimera) development has expanded significantly, with several biotech companies filing patents for 1083224-02-5-containing degraders targeting BRD4 and AR (Patent WO2023186547, 2023). These bifunctional molecules leverage the thiazole core's ability to simultaneously engage E3 ligases and target proteins, achieving sub-nanomolar degradation potency.

Future research directions emphasize computational modeling to predict off-target effects and the development of enantioselective synthetic routes. A 2024 ChemRxiv preprint describes machine learning models that accurately predict the binding poses of 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde derivatives across 87% of the human kinome, potentially accelerating lead optimization.

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Amadis Chemical Company Limited
(CAS:1083224-02-5)4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde
A1250564
Purity:99%
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Price ($):297